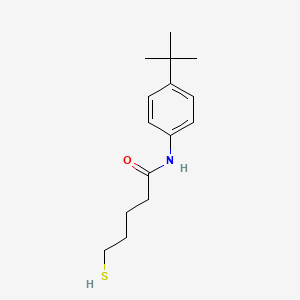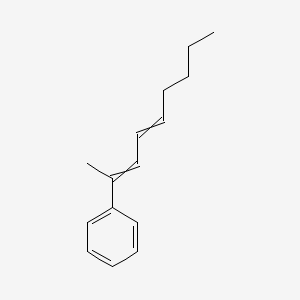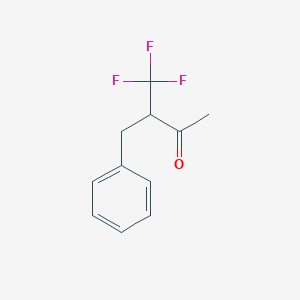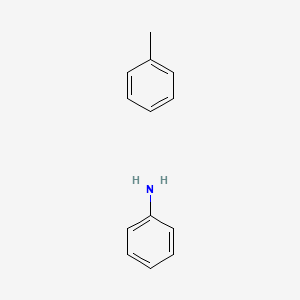
Aniline--toluene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline–toluene (1/1) is a binary mixture of aniline and toluene in equal proportions. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. Toluene, also known as methylbenzene, is an aromatic hydrocarbon with the formula C7H8. This mixture is significant in various industrial and research applications due to the unique properties and reactivity of both components.
Synthetic Routes and Reaction Conditions:
Aniline: Aniline is typically synthesized through the reduction of nitrobenzene using iron filings and hydrochloric acid. Another method involves the catalytic hydrogenation of nitrobenzene.
Toluene: Toluene is primarily obtained from the catalytic reforming of naphtha during petroleum refining. It can also be produced through the toluene disproportionation process, where toluene is converted into benzene and xylene.
Industrial Production Methods:
Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene using a metal catalyst such as palladium or platinum.
Toluene: Toluene is produced on a large scale through catalytic reforming and steam cracking of hydrocarbons in the petrochemical industry.
Types of Reactions:
Oxidation: Aniline can undergo oxidation to form azobenzene, nitrosobenzene, and other derivatives. Toluene can be oxidized to benzaldehyde and benzoic acid.
Reduction: Aniline can be reduced to cyclohexylamine. Toluene is less commonly reduced but can form methylcyclohexane under specific conditions.
Substitution: Aniline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Toluene also undergoes similar reactions, with the methyl group directing the substitution to the ortho and para positions.
Common Reagents and Conditions:
Aniline: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Toluene: Reagents include potassium permanganate for oxidation and halogens for substitution reactions.
Major Products:
Aniline: Major products include nitroaniline, sulfanilic acid, and halogenated anilines.
Toluene: Major products include benzaldehyde, benzoic acid, and halogenated toluenes.
Wissenschaftliche Forschungsanwendungen
Aniline–toluene (1/1) has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymerization reactions.
Biology: Aniline derivatives are used in the synthesis of dyes and pigments for biological staining.
Medicine: Aniline is a precursor in the synthesis of pharmaceuticals, including paracetamol.
Industry: Toluene is used as a solvent in paints, coatings, and adhesives. Aniline is used in the production of polyurethane foams and rubber processing chemicals.
Wirkmechanismus
The mechanism of action of aniline involves its ability to undergo electrophilic substitution reactions due to the presence of the amino group, which activates the benzene ring. Toluene’s mechanism involves its methyl group, which also activates the benzene ring towards electrophilic substitution. Both compounds can interact with various molecular targets and pathways, influencing their reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Aniline: Similar compounds include other aromatic amines such as N-methylaniline and diphenylamine.
Toluene: Similar compounds include other aromatic hydrocarbons such as benzene and xylene.
Uniqueness:
Aniline: Unique due to its amino group, which makes it highly reactive in electrophilic substitution reactions.
Toluene: Unique due to its methyl group, which enhances its reactivity and makes it a versatile solvent and chemical intermediate.
Eigenschaften
CAS-Nummer |
676229-28-0 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
aniline;toluene |
InChI |
InChI=1S/C7H8.C6H7N/c1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6/h2-6H,1H3;1-5H,7H2 |
InChI-Schlüssel |
ZYIFLKPDFLWFAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
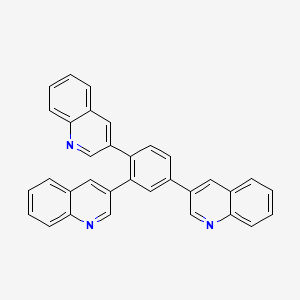
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

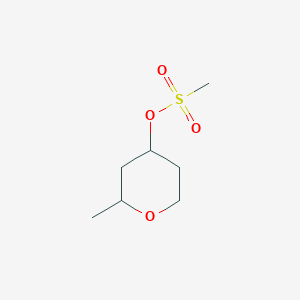
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
